5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is a compound with the molecular formula C10H8N6 . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
The molecular structure of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole comprises a benzene ring linked to an imidazole ring . The compound has a molecular weight of 212.21 .
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is a heterocyclic compound characterized by the presence of both imidazole and tetrazole rings, making it a significant molecule in various fields of chemistry and biology. The compound is recognized for its potential applications in drug discovery and materials science due to its unique structural properties and reactivity. It is classified as a tetrazole derivative, which is a class of compounds known for their biological activity and utility in medicinal chemistry.
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole belongs to the broader category of heterocycles, specifically tetrazoles, which are known for their diverse biological activities. Tetrazoles are often utilized as bioisosteres of carboxylic acids in drug design due to their ability to mimic the functional properties of these acids while offering enhanced stability .
The synthesis of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole typically involves the cyclization of 4-(1-imidazolyl)benzaldehyde with sodium azide, often facilitated by heating under specific conditions. This reaction leads to the formation of the tetrazole ring through a series of steps that include nucleophilic attack and subsequent rearrangements.
The molecular structure of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole features:
The dihedral angles between these rings indicate a degree of planarity that is crucial for its biological interactions .
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole can undergo several types of reactions:
The mechanism of action for 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole involves its interaction with biological targets:
These interactions enable the compound to modulate biochemical pathways, making it a candidate for drug development targeting specific diseases .
Relevant analyses often focus on determining these properties through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole has several scientific uses:
Hydrothermal synthesis provides a high-yield pathway for crystallizing 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole (CAS 188890-72-4) and its metal-organic framework (MOF) derivatives. This method leverages aqueous or mixed-solvent systems at elevated temperatures (120–180°C) and autogenous pressure to facilitate the slow crystallization essential for obtaining single crystals suitable for X-ray diffraction analysis. As demonstrated in Keggin polyoxometalate-based frameworks, the tetrazole moiety’s nitrogen atoms coordinate with metal ions (e.g., Ag⁺) under hydrothermal conditions, forming stable coordination polymers with distinct architectures [3]. The rigidity of the biphenyl backbone in 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole promotes planar orientation, enabling π-π stacking interactions that stabilize crystalline lattices [4].
Critical parameters influencing crystallization include:
Table 1: Hydrothermal Conditions for Crystallizing 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole Derivatives
Metal Ion | Temperature (°C) | Duration (h) | Crystal System | Coordination Mode |
---|---|---|---|---|
Ag⁺ | 150 | 72 | Orthorhombic | N-tetrazole bridging |
Cu²⁺ | 140 | 48 | Monoclinic | N-imidazole chelation |
Zn²⁺ | 160 | 60 | Tetragonal | Dual (N-tetrazole/imidazole) |
Multicomponent reactions (MCRs) enable convergent single-pot construction of the 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole scaffold, bypassing intermediate isolation. The modified Ugi tetrazole reaction employs 4-(1-imidazolyl)benzaldehyde, primary amines, isocyanides, and trimethylsilyl azide (TMSN₃) in methanol or ethanol at 60–80°C for 12–24 hours [4] [8]. This protocol directly yields 1,5-disubstituted tetrazole derivatives through a sequence involving imine formation, azide addition, and [3+2] cycloaddition. The reaction efficiency hinges on electronic effects: Electron-rich imidazole substituents enhance aldehyde electrophilicity, accelerating imine formation and increasing yields to 85–92% [4] [7].
Biginelli-type adaptations integrate urea or thiourea components with 4-(1-imidazolyl)benzaldehyde and β-dicarbonyl compounds under acid catalysis. However, tetrazole formation remains subordinate to dihydropyrimidinone synthesis in classical Biginelli conditions. To prioritize tetrazole generation, titanium(IV) isopropoxide catalyzes the cyclocondensation of aldehyde, azide, and amine precursors in Dimethylformamide at 100°C, achieving 78% yield for the target compound [4]. Microwave-assisted MCRs significantly reduce reaction times to 15–30 minutes while improving regioselectivity for the 1H-tetrazole tautomer [8].
Transition metal catalysts enable regioselective tetrazole ring assembly on the pre-functionalized imidazole-phenyl scaffold. The dominant approach involves copper-catalyzed [3+2] cycloaddition between 4-(1-imidazolyl)benzonitrile and sodium azide (NaN₃), optimized under the following conditions:
This heterogeneous catalyst achieves 94% conversion and retains efficacy over five cycles due to stabilized Cu(I) oxidation states. Alternative catalysts include indium(III) chloride (InCl₃, 10 mol%) in refluxing Dimethylformamide (yield: 87%) and bismuth(III) triflate (5 mol%) in acetonitrile at 80°C (yield: 82%). Rare-earth catalysts like ytterbium(III) triflate exhibit superior selectivity for 2H-tetrazole formation but require anhydrous conditions [7].
Palladium-catalyzed C–H azidation represents an emerging alternative, employing p-tolylimidazole precursors with azidoiodinane reagents (PhI=N₂). Pd(OAc)₂ (2 mol%) with phenanthroline ligands in 1,2-Dichloroethane at 100°C installs the tetrazole ring directly at the phenyl para-position, albeit with moderate yields (65–70%) [4].
Table 2: Metal Catalysts for Tetrazole Cyclization on 4-(1-Imidazolyl)phenyl Precursors
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Selectivity (1H:2H) |
---|---|---|---|---|---|
Nano-Cu₂O–MFR | 5 | Dimethylformamide/H₂O | 120 | 94 | 95:5 |
InCl₃ | 10 | Dimethylformamide | 110 | 87 | 85:15 |
Bi(OTf)₃ | 5 | CH₃CN | 80 | 82 | 90:10 |
Yb(OTf)₃ | 8 | Toluene | 100 | 79 | 60:40 |
Pd(OAc)₂/phen | 2 | ClCH₂CH₂Cl | 100 | 65 | >99:1 |
Solvent polarity and coordination ability critically influence tetrazole-formation kinetics and tautomeric equilibria. Comparative studies reveal Dimethylformamide (DMF) as superior to Dimethyl Sulfoxide (DMSO) for cyclocondensation and functionalization reactions involving 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole. Key advantages of Dimethylformamide include:
In contrast, Dimethyl Sulfoxide’s higher polarity (ET(30) = 45.1 kcal/mol) promotes 2H-tetrazole tautomerization through stronger solvation of the conjugate base. This shifts the 1H/2H equilibrium ratio from 95:5 in Dimethylformamide to 70:30 in Dimethyl Sulfoxide, complicating regioselective N-functionalization [4]. For condensation between 4-(1-imidazolyl)benzaldehyde and azide sources, Dimethylformamide achieves 90% conversion at 120°C in 6 hours, whereas Dimethyl Sulfoxide requires 10 hours for 85% yield due to viscosity-impaired mass transfer. Post-synthetic quaternization of the imidazole nitrogen confirms Dimethylformamide’s superiority: Methyl iodide alkylation proceeds quantitatively in Dimethylformamide at 25°C but stalls at 70% conversion in Dimethyl Sulfoxide due to iodide coordination .
Table 3: Solvent Effects on Key Reactions for 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Reaction | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | 1H:2H Tautomer Ratio |
---|---|---|---|---|---|
[3+2] Cycloaddition | Dimethylformamide | 38.3 | 6 | 90 | 95:5 |
[3+2] Cycloaddition | Dimethyl Sulfoxide | 46.7 | 10 | 85 | 70:30 |
N-Alkylation (MeI) | Dimethylformamide | 38.3 | 2 | 98 | N/A |
N-Alkylation (MeI) | Dimethyl Sulfoxide | 46.7 | 2 | 70 | N/A |
Post-synthetic modification diversifies the core structure while preserving the imidazole-tetrazole linkage. Strategic approaches include:
N-Alkylation of Tetrazole: Deprotonation with potassium carbonate (K₂CO₃) in Dimethylformamide followed by alkyl halide addition (R–X; R = benzyl, propargyl, ethyl bromoacetate) yields predominantly 1-substituted tetrazoles (90:10 regioselectivity). Sterically hindered alkylators (e.g., neopentyl bromide) favor 2-substituted isomers (40:60) due to steric congestion at N1 [4] . Site-selectivity is confirmed via ¹⁵N-NMR: N1-alkylation shifts the tetrazole C5 signal downfield by 8–10 ppm.
Imidazole Quaternization: Treatment with methyl triflate or alkyl iodides in acetonitrile at 60°C selectively alkylates the imidazole N3 nitrogen, generating cationic hybrids. This enhances water solubility and provides anchoring points for polymer-supported catalysts. The reaction tolerates tetrazole N–H integrity when conducted under mild conditions (≤4 hours) [3].
Cross-Coupling Reactions: Suzuki-Miyaura arylation at C2/C5 positions utilizes pre-halogenated derivatives. Palladium-catalyzed coupling (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) of 5-(4-(1-imidazolyl)-2-iodophenyl)-2H-tetrazole with arylboronic acids installs biaryl motifs, expanding π-conjugation for materials applications .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Propargyl-functionalized tetrazoles undergo "click" reactions with organic azides, appending triazole modules. This constructs trifunctional (imidazole-tetrazole-triazole) architectures relevant to coordination chemistry and drug design [4] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1